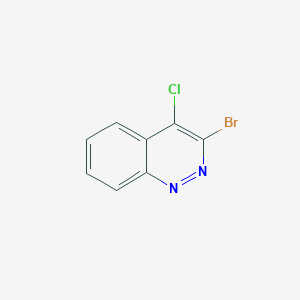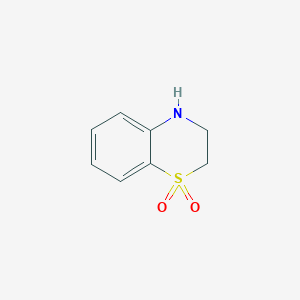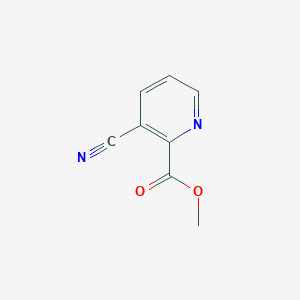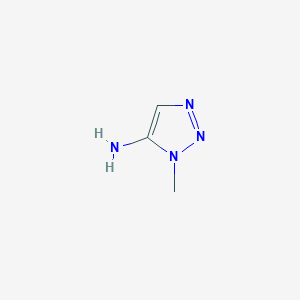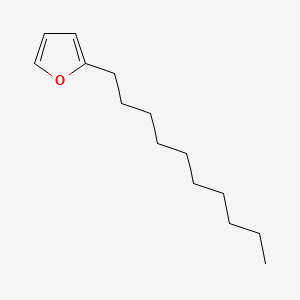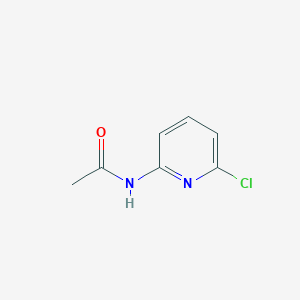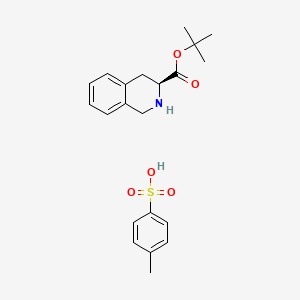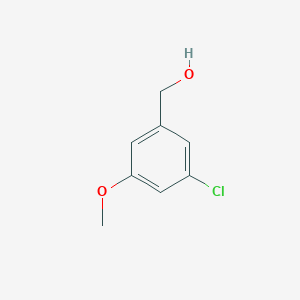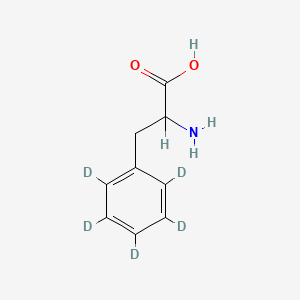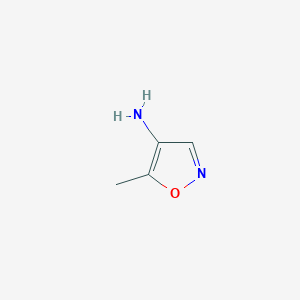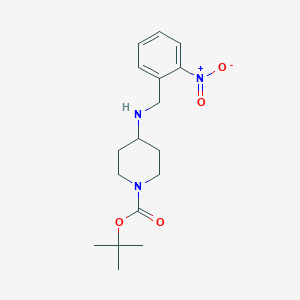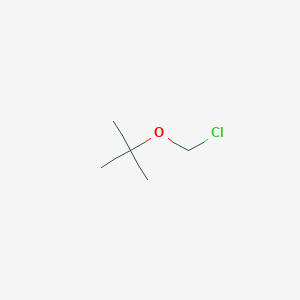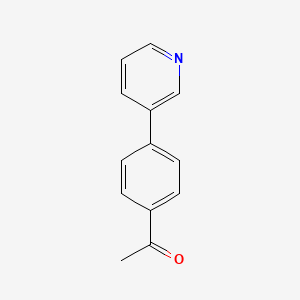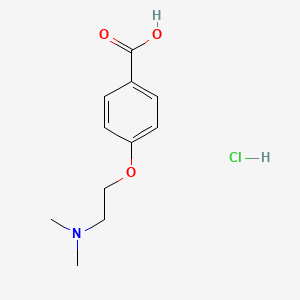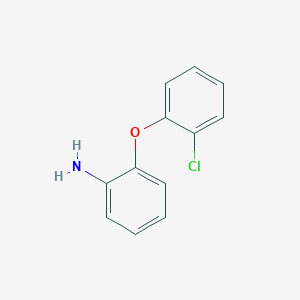
2-(2-氯苯氧基)苯胺
描述
“2-(2-Chlorophenoxy)aniline” is an organic compound with the molecular formula C12H10ClNO . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .
Synthesis Analysis
The synthesis of anilines, including “2-(2-Chlorophenoxy)aniline”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . A specific synthetic route for “2-(2-Chlorophenoxy)aniline” involves the reaction of 1-chloro-2-(2-nitrophenoxy)benzene .Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenoxy)aniline” is characterized by an amine group attached to a benzene ring, which is further connected to a chlorophenoxy group . The exact mass of the molecule is 219.045090 Da .科学研究应用
-
Electrocatalytic CO2 Reduction
- Field : Materials Chemistry
- Application : Aniline assists tin oxide (SnO2) in the electrocatalytic reduction of CO2 to formic acid (HCOOH) .
- Method : An aniline-modified tin oxide composite catalyst was constructed and applied to the electrocatalytic CO2 reduction. The aniline forms a thin amorphous organic layer on the exterior of oxidized carbon nanotubes (OCNTs), which anchors tin oxide nanoparticles and improves the stability of the composite electrocatalysts .
- Results : The catalyst delivered an excellent HCOOH faradaic efficiency (FE HCOOH) of 96% at −1.43 V (vs. RHE) with a satisfactory HCOOH partial current density (jHCOOH) of 166 mA cm−2 at −1.83 V in a flow cell .
-
Wastewater Treatment
- Field : Environmental Science and Pollution Research
- Application : Aniline is used in the electrochemical oxidation process to degrade aniline-containing wastewater .
- Method : The electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .
- Results : The results showed that Cl− addition in the electrolyte is essential to promote aniline degradation efficiency and avoid the anode being passivated .
-
Antifungal Activity
- Field : Organic Chemistry
- Application : 2-anilino-1,4-naphthoquinones have been synthesized and studied for their antifungal activity .
- Method : The exact method of synthesis and application is not detailed in the available information .
- Results : The results of the study are not provided in the available information .
-
Dyeing Performance
- Field : Textile Chemistry
- Application : 2-(2-Chlorophenoxy)aniline is used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used as synthetic colorants in textile, printing, paper manufacturing, etc .
- Method : Benzidine was coupled with ethyl cyanoacetate, and malononitrile, to give azo‐hydrazo products which in turn were cyclized by using hydrazine and phenyl hydrazine to give 4,4’‐([1,1’‐biphenyl]‐ 4,4’‐diylbis(hydrazin‐2‐yl‐1‐ylidene))bis pyrazole derivatives .
- Results : The examination of 0.1 M NaOH and 0.1 M HCl in DMF revealed that the λmax of the synthesized dyes are quite sensitive to pH variation and slightly affected by the coupler moieties .
-
Synthesis of α-Aminophosphonates
- Field : Organic Chemistry
- Application : 2-(2-Chlorophenoxy)aniline is used in the synthesis of α-aminophosphonates . These compounds have numerous applications in medicinal, bioorganic, agriculture, and organic chemistry .
- Method : A one-pot three-component reaction (Kabachnik-Fields reaction) of amine (4- (4-chlorophenoxy)aniline), aldehydes, and diethyl phosphite using catalyst, SiO2-ZnBr2 under solvent-free conditions .
- Results : The catalyst, SiO2-ZnBr2 afforded good yields of products in all the methods in the range of 85–97% .
属性
IUPAC Name |
2-(2-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCPEXSRBLIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502873 | |
| Record name | 2-(2-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)aniline | |
CAS RN |
56966-47-3 | |
| Record name | 2-(2-Chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


